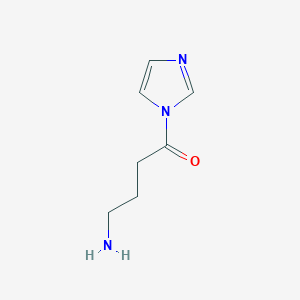

3-(1-Imidazoyl)propylamine

Description

Contextualization within Imidazole (B134444) and Amine Chemistry

From a chemical standpoint, 3-(1-Imidazoyl)propylamine, also known by synonyms such as 1-(3-Aminopropyl)imidazole (B109541), is a clear, colorless liquid at room temperature. chemicalbook.comsigmaaldrich.com Its structure combines the nucleophilic and basic properties of a primary amine with the aromaticity and coordination capabilities of the imidazole ring. musechem.com The imidazole moiety, a five-membered heterocycle with two nitrogen atoms, can act as a ligand for metal ions, while the primary amine group provides a site for various chemical reactions, including acylation, alkylation, and condensation. This dual functionality makes it a valuable building block in organic synthesis and materials science. musechem.com

The presence of both a basic imidazole ring and a primary amine group allows for versatile reactivity. musechem.com The compound's properties are summarized in the table below:

| Property | Value |

| CAS Number | 5036-48-6 sigmaaldrich.com |

| Molecular Formula | C6H11N3 sigmaaldrich.com |

| Molecular Weight | 125.17 g/mol sigmaaldrich.com |

| Density | 1.049 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.519 sigmaaldrich.com |

| Solubility | Fully miscible in water fishersci.ca |

Historical Perspective of Research Development

The scientific exploration of this compound and its derivatives has evolved significantly over time. Initial interest in imidazole-containing compounds was often driven by their presence in biologically important molecules, such as the amino acid histidine and the neurotransmitter histamine (B1213489). smolecule.com This led to the synthesis and investigation of a variety of imidazole derivatives, including those with amine functionalities.

Early research likely focused on fundamental synthesis methods, such as the reaction of imidazole with 3-chloropropylamine (B7771022) hydrochloride or the reaction of 1H-imidazole with 3-chloropropylamine under basic conditions. smolecule.com Over the decades, as analytical techniques and synthetic methodologies advanced, the scope of research broadened. The introduction of computational chemistry and advanced spectroscopic methods has enabled a deeper understanding of the molecule's electronic structure, reactivity, and interactions with other molecules. nih.gov The development of systematic chemical nomenclature, such as the IUPAC system, has also been crucial for clear communication and documentation in the field. acdlabs.com

Overview of Key Research Domains

The unique properties of this compound have led to its application in several key research areas:

Coordination Chemistry: The imidazole nitrogen atoms are excellent ligands for a wide range of metal ions. Researchers have synthesized numerous metal complexes of this compound and its derivatives, studying their structures, stability, and catalytic activity. These complexes have shown potential in areas such as catalysis and materials science. For instance, Schiff base ligands derived from 1-(3-aminopropyl)imidazole readily coordinate with Zn(II), Cu(II), and Ag(I) centers. maynoothuniversity.ie

Materials Science: The bifunctionality of this compound makes it a useful monomer or functionalizing agent in polymer chemistry. It has been used to synthesize pH-sensitive polymers and hydrogels. chemicalbook.comfishersci.ca For example, it has been grafted onto polysuccinimide to create new pH-sensitive polyaspartamide derivatives for potential use in intracellular drug delivery systems. sigmaaldrich.com

Catalysis: The imidazole ring and the amine group can both participate in catalytic processes. Derivatives of this compound have been explored as catalysts or ligands in various organic reactions. nsf.gov For example, ruthenium complexes with imidazolyl amine ligands have been investigated for formic acid dehydrogenation and CO2 hydrogenation. rsc.org The general field of iminium catalysis, where secondary amines catalyze reactions through the formation of iminium ions, provides a broader context for the potential catalytic applications of this compound's derivatives. acs.org

Pharmaceutical and Medicinal Chemistry: Imidazole-containing compounds are known to exhibit a wide range of biological activities. Derivatives of this compound have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. smolecule.com For example, certain oxime esters of 3-(1H-imidazol-1-yl)propan-1-one have shown promising anti-Candida activity. mdpi.com Furthermore, its structural similarity to histamine has prompted research into its interaction with histamine receptors. smolecule.com The compound also serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. musechem.com

Current Research Landscape and Future Directions

The current research landscape for this compound and its derivatives remains active and is expanding into new and interdisciplinary areas.

Recent Research Highlights:

| Research Area | Key Findings |

| "Green" Chemistry | The use of this compound in the development of more environmentally friendly catalytic systems is a growing area of interest. rsc.org |

| Bioconjugation | The primary amine group allows for the covalent attachment of this molecule to biomolecules, such as proteins and DNA, creating new functional materials. |

| Advanced Materials | Researchers are exploring the use of this compound in the creation of novel materials with tailored properties, such as metal-organic frameworks (MOFs) and functionalized nanoparticles. rsc.org |

| Drug Delivery | The pH-sensitive nature of polymers derived from this compound continues to be explored for targeted drug delivery applications. fishersci.casigmaaldrich.com |

Future Directions:

The future of research on this compound is likely to focus on several promising avenues. The development of novel catalysts based on this scaffold for a wider range of organic transformations is a key area. In materials science, the design of "smart" polymers and nanomaterials that respond to specific stimuli will likely see further advancements. In the realm of medicinal chemistry, the synthesis and screening of new derivatives for a broader spectrum of biological targets, including enzymes and receptors involved in various diseases, will continue to be a major focus. The exploration of its derivatives as hypoxia-selective cytotoxins in cancer therapy also represents a significant area of ongoing research. wiley.com As our understanding of the fundamental chemistry and biology of this versatile molecule deepens, so too will its applications in science and technology.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-amino-1-imidazol-1-ylbutan-1-one |

InChI |

InChI=1S/C7H11N3O/c8-3-1-2-7(11)10-5-4-9-6-10/h4-6H,1-3,8H2 |

InChI Key |

XFWCWTYYGPZWCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C(=O)CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Imidazoyl Propylamine and Its Derivatives

Established Synthetic Routes for the Parent Compound

Imidazole (B134444) Cyanoethylation and Subsequent Reduction

A prominent and efficient method for synthesizing 3-(1-Imidazoyl)propylamine is a two-step process that begins with the cyanoethylation of imidazole, followed by a chemical reduction. google.com

The first step involves the reaction of imidazole with acrylonitrile (B1666552) to produce N-cyanoethyl imidazole. This reaction is typically carried out with a molar ratio of imidazole to acrylonitrile ranging from 1:1 to 1:5. google.com The process is conducted under mild conditions, with stirring at a temperature between 30°C and 70°C for a duration of 1 to 10 hours. google.com

In the second step, the intermediate N-cyanoethyl imidazole undergoes a hydrogenation reduction to yield the final product, this compound. This reduction is effectively catalyzed by Raney nickel. google.com The catalyst loading is generally between 1% and 10% relative to the mass of the N-cyanoethyl imidazole. google.com This synthetic route is noted for its use of readily available materials, mild reaction conditions, and suitability for industrial-scale production. google.com

Table 1: Reaction Parameters for the Two-Step Synthesis of this compound

| Step | Reactants/Substrate | Key Reagent/Catalyst | Molar Ratio (Imidazole:Acrylonitrile) | Temperature | Duration | Catalyst Loading |

|---|---|---|---|---|---|---|

| 1. Cyanoethylation | Imidazole | Acrylonitrile | 1:1 to 1:5 google.com | 30-70°C google.com | 1-10 hours google.com | N/A |

| 2. Reduction | N-cyanoethyl imidazole | Raney Nickel | N/A | N/A | N/A | 1-10% (w/w) google.com |

Alternative One-Step and Multi-Step Preparations

Beyond the cyanoethylation route, other synthetic strategies can be employed to prepare this compound and its analogs. Multi-step synthesis, a common approach in organic chemistry, involves a sequence of reactions where the product of one step becomes the reactant for the next. This methodology allows for the construction of complex molecules from simpler starting materials and may incorporate the use of protecting groups to prevent unwanted side reactions with sensitive functional groups.

One-pot syntheses, by contrast, involve multiple reaction steps occurring sequentially in the same reaction vessel. This approach can improve efficiency by reducing the need for intermediate purification steps, saving time and resources. While specific, documented one-pot syntheses for this compound are not detailed in the provided sources, this strategy is widely used for creating substituted imidazole derivatives. nih.govnih.govresearchgate.net An alternative multi-step route could involve the alkylation of an imidazole salt with a suitable 3-carbon synthon that already contains a protected or precursor amine group.

Derivatization Strategies via the Propylamine (B44156) Chain

The primary amine of the propylamine chain in this compound serves as a reactive handle for further chemical modifications, most notably for grafting the molecule onto larger structures like polymers.

Grafting onto Polymeric Materials

New pH-sensitive polyaspartamide derivatives have been synthesized by grafting this compound onto a polysuccinimide (PSI) backbone. nih.gov In this reaction, the primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon in the succinimide (B58015) ring of PSI. This causes the ring to open and forms an amide bond, resulting in a polyaspartamide chain with imidazole-containing side groups.

The imidazole ring, which has a pKa in the physiological range, imparts pH-sensitivity to the resulting polymer. nih.gov In acidic environments (below pH 7), the imidazole groups become protonated, leading to electrostatic repulsion between the side chains and causing the polymer aggregates to dissociate. nih.gov Conversely, in neutral or slightly alkaline environments, the unprotonated imidazole groups are more hydrophobic, promoting self-aggregation. nih.gov These materials exhibit a high buffering capacity between pH 5 and 7. nih.gov The degree of substitution with this compound can be controlled by adjusting the feed molar ratio during synthesis. nih.gov Such pH-sensitive polymers are investigated for applications like intracellular drug delivery, where the lower pH inside endosomes could trigger a change in the polymer's structure. nih.gov

To create amphiphilic polymer systems, both hydrophilic and hydrophobic moieties are grafted onto a polymer backbone. This compound can provide the pH-sensitive hydrophilic component, while a long-chain alkyl amine, such as octadecylamine, can provide the hydrophobic component.

The synthesis can be achieved by reacting a precursor polymer like polysuccinimide with a mixture of this compound and a hydrophobic amine. The resulting amphiphilic copolymer has both water-soluble (hydrophilic) and water-insoluble (hydrophobic) segments. In aqueous solutions, these polymers can self-assemble into nanoscale structures, such as micelles or nanoparticles, where the hydrophobic chains form a core and the hydrophilic, imidazole-containing chains form a corona. The aggregation and de-aggregation of these systems are reversible and dependent on the pH of the surrounding environment, owing to the protonation and deprotonation of the imidazole rings. nih.gov

Table 2: Components for Derivatized Polymer Systems

| Polymer Type | Backbone Precursor | Hydrophilic Moiety | Hydrophobic Moiety | Key Property |

|---|---|---|---|---|

| pH-Sensitive Conjugate | Polysuccinimide | This compound nih.gov | N/A | pH-responsive aggregation/dissociation nih.gov |

| Amphiphilic System | Polysuccinimide | This compound nih.gov | Octadecylamine nih.gov | pH-sensitive self-assembly nih.gov |

Conjugation for Peptide and Polyamide Functionalization

The primary amine of this compound serves as a key functional group for its conjugation to peptides and polyamides, thereby introducing the imidazole moiety for specific molecular recognition or catalytic purposes.

A notable example is the synthesis of a diamino/dicationic polyamide, f-Im(*)PyIm, designed to target specific DNA sequences. nih.gov In this molecule, a 1-(3-aminopropyl)-imidazole unit is incorporated into a triamide structure containing pyrrole (B145914) (Py) and imidazole (Im) rings. nih.gov The synthesis of such polyamides typically involves solid-phase peptide synthesis (SPPS) techniques, where the amine group of this compound or a protected version thereof can be coupled to a carboxylic acid on the growing polyamide chain.

The DNA binding properties of these functionalized polyamides are significantly influenced by the presence and position of the aminopropyl imidazole group. nih.gov Studies comparing polyamides with and without this moiety, or with the aminopropyl group at different positions, have revealed its role in binding affinity and sequence selectivity. nih.gov For instance, the binding affinity of f-Im(*)PyIm for its target DNA sequence, 5'-ACGCGT-3', was determined to be a K(eq) of 2.3×10(7) M(-1). nih.gov This demonstrates that while the second amino group can enhance affinity, its precise placement within the polyamide architecture is crucial for optimal binding. nih.gov

While not involving this compound directly, related research on the functionalization of pyrrole-imidazole polyamides often utilizes similar diamines for cleaving the synthesized polyamide from the resin support. For example, 3-(dimethylamino)-propylamine (Dp) is commonly used for aminolysis of the ester linkage to the resin, resulting in a C-terminus with a positively charged tertiary amine that can enhance DNA interaction. mdpi.comnih.gov This highlights the general utility of short-chain diamines in the synthesis and functionalization of such complex biomolecules.

Derivatization Strategies via the Imidazole Moiety

The imidazole ring of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

While specific reports on the direct bromination of this compound are not prevalent, the synthesis of brominated imidazole derivatives is a well-established field, and these methods can be adapted for the modification of the imidazole ring in this compound. researchgate.netnih.gov The bromination of imidazoles is a key reaction for producing versatile building blocks for further synthetic transformations. nih.gov

Generally, the reaction of an imidazole derivative with a brominating agent such as N-bromosuccinimide (NBS) or dibromo-dimethylhydantoin in a suitable solvent like carbon tetrachloride or chloroform (B151607) can lead to the substitution of one or more hydrogen atoms on the imidazole ring with bromine. The regioselectivity of the bromination can be influenced by the substituents already present on the imidazole ring and the reaction conditions.

For instance, the reaction of 1,3-bis-(2-propylimidazol-1-yl)-propane with 1,3-dibromopropane (B121459) in the presence of sodium hydride and a phase transfer catalyst has been reported. researchgate.net This demonstrates the reactivity of the imidazole nitrogen for alkylation, a competing reaction that would need to be considered if the primary amine of this compound were not protected during ring modification.

The imidazole moiety of this compound can be readily quaternized to form imidazolium (B1220033) salts. This is typically achieved by reacting the tertiary nitrogen atom of the imidazole ring with an alkylating agent. google.comrsc.orgimp.kiev.uaresearchgate.netgoogle.com This reaction introduces a positive charge on the imidazole ring and is a key step in the synthesis of ionic liquids and other functional materials. orientjchem.org

The general procedure involves the reaction of an N-substituted imidazole, such as a derivative of this compound where the primary amine may be protected, with an alkyl halide (e.g., an alkyl bromide or chloride) or other alkylating agents like dialkyl sulfates. google.com The reaction is often carried out in a suitable solvent, and in some cases, under mild heating. imp.kiev.ua

For example, the synthesis of 1,3-bis(4-bromobutyl)-1H-imidazol-3-ium Bromide has been achieved by reacting 1-(4-bromobutyl)-1H-imidazole with 1,4-dibromobutane. imp.kiev.ua Similarly, unsymmetrical imidazolium salts can be prepared by the alkylation of monosubstituted imidazoles. google.com These methods can be applied to derivatives of this compound to generate a diverse range of imidazolium salts with different anions and N-substituents, leading to materials with varied physical and chemical properties.

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an imidazole ring, makes it a valuable component for the construction of complex molecular frameworks, including bicyclic systems and functional polymers.

3-(1H-Imidazol-1-yl)propan-1-amine is a key reagent in the synthesis of bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) and related diazabicyclo[3.3.1]nonane derivatives. mdpi.comsemanticscholar.orgscilit.com These bicyclic structures are of significant interest due to their rigid conformation and potential biological activities. researchgate.net

The synthesis typically involves a Mannich cyclocondensation reaction. semanticscholar.orgect-journal.kz In this reaction, a 4-piperidone (B1582916) derivative, paraformaldehyde, and 3-(1H-imidazol-1-yl)propan-1-amine are reacted under acidic conditions, often in a solvent like methanol. mdpi.comsemanticscholar.orgect-journal.kz This one-pot reaction leads to the formation of the bispidinone core with the 3-(1-imidazoyl)propyl group incorporated at one of the nitrogen atoms of the bicyclic system. mdpi.com For example, the reaction of N-substituted piperidones with 3-(1H-imidazol-1-yl)propan-1-amine and paraformaldehyde has been reported to yield the corresponding bispidinones in good yields (65-68%). mdpi.com

The resulting bispidinones can be further modified. A common subsequent step is the Wolff-Kishner reduction of the ketone group at the 9-position to yield the corresponding 3,7-diazabicyclo[3.3.1]nonane. semanticscholar.orgect-journal.kz This reduction is typically carried out using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as triethylene glycol. semanticscholar.orgect-journal.kz The spatial structure of these bicyclic compounds, often in a "chair-chair" conformation, can be confirmed using NMR spectroscopy. semanticscholar.orgscilit.comect-journal.kz

| Reactants | Product | Reaction Type | Yield |

|---|---|---|---|

| N-substituted piperidone, Paraformaldehyde, 3-(1H-imidazol-1-yl)propan-1-amine | Bispidinone derivative | Mannich cyclocondensation | 65-68% mdpi.com |

| Bispidinone derivative, Hydrazine hydrate, KOH | 3,7-Diazabicyclo[3.3.1]nonane derivative | Wolff-Kishner reduction | Not specified |

The unique properties of the imidazole group make this compound and its derivatives attractive for the development of functional polymers, including polymeric ionic liquids (PILs). PILs are a class of polyelectrolytes that have an ionic liquid species in each repeating unit, combining the advantageous properties of ionic liquids with the processability of polymers. aiche.org

One approach to creating such materials is the functionalization of a pre-existing polymer with an imidazole-containing moiety. For instance, 1-(3-aminopropyl)imidazole (B109541) has been successfully grafted onto a poly(vinyl chloride) (PVC) backbone. researchgate.net In this process, the nucleophilic amino and imidazole groups of 1-(3-aminopropyl)imidazole react with the electrophilic chloride sites on the PVC chain. researchgate.net This modification introduces pendant imidazole groups that can interact with acids, such as phosphoric acid, to create proton-conducting pathways, making the resulting material suitable for applications like high-temperature proton exchange membranes. researchgate.net

Carbazole (B46965) Derivatives

The synthesis of carbazole derivatives incorporating an imidazole moiety, such as those related to 3-(1-imidazolyl)propylamine, has been an area of interest due to the potential for developing novel compounds with unique photophysical or biological properties. Research in this area has explored various synthetic pathways to link the carbazole and imidazole heterocyclic systems.

One notable synthetic approach involves the construction of a side chain containing the imidazole ring onto the carbazole core. An example of this is the synthesis of 3-(5-(1H-imidazol-1-yl)pent-1-en-1-yl)-9-ethyl-9H-carbazole. While the linker is a pentenyl group rather than a propylamine, the general strategy illustrates a viable route to such hybrid molecules. The synthesis of this compound was achieved through a multi-step process, which showcases the chemical transformations required to build the imidazole-containing side chain on the carbazole framework.

Another potential synthetic strategy involves the direct coupling of a pre-functionalized carbazole with 3-(1-imidazolyl)propylamine or a derivative. Methodologies such as the N-alkylation of carbazole could be employed. This would typically involve the reaction of the carbazole nitrogen with a halo-functionalized propylamine derivative of imidazole.

Additionally, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, offer a powerful tool for the formation of carbon-nitrogen bonds. This reaction could potentially be used to couple 3-(1-imidazolyl)propylamine directly with a halogenated carbazole precursor, providing a more direct route to the target carbazole derivatives.

Detailed research findings for the synthesis of a related carbazole-imidazole compound are presented in the following table:

Table 1: Synthesis of a Carbazole Derivative with an Imidazole-containing Side Chain

| Compound Name | Synthetic Route | Key Intermediates | Characterization Methods |

|---|---|---|---|

| 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole | Multi-step synthesis involving the construction of the imidazole-containing side chain on the carbazole nucleus. | 9-ethyl-9H-carbazole-3-carbaldehyde, (4-(1H-imidazol-1-yl)butyl)triphenylphosphonium bromide | ¹H-NMR, ¹³C-NMR, FT-IR |

Coordination Chemistry of 3 1 Imidazoyl Propylamine Based Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on 3-(1-Imidazoyl)propylamine is centered around the strategic combination of a flexible propyl chain linking a terminal primary amine and an imidazole (B134444) ring. This arrangement allows for multiple coordination modes, making these ligands versatile building blocks in coordination chemistry. The imidazole ring offers a neutral, aromatic N-donor, while the terminal amine provides a more basic, flexible N-donor.

The flexibility of the propyl chain is a key design element, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This can lead to the formation of stable five- or six-membered chelate rings. The coordination can occur in a bidentate fashion, utilizing both the imidazole nitrogen (N1) and the terminal amine nitrogen. Alternatively, the ligand can act as a monodentate donor through either the imidazole or the amine group, or it can function as a bridging ligand connecting two or more metal centers.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures elucidated using single-crystal X-ray diffraction.

Copper(II) Systems:

Copper(II) complexes with ligands containing imidazole and amine functionalities have been extensively studied. For example, a copper(II) complex, Cu(imH)(aepa)₂, has been synthesized using imidazole (imH) and N-(2-aminoethyl)-1,3-propylamine (aepa), a ligand structurally similar to this compound. In this complex, the copper(II) ion is four-coordinated in a distorted square planar geometry by the three nitrogen atoms of the aepa ligand and one nitrogen atom from the imidazole ring tandfonline.com. The crystal structure reveals a cationic complex unit, [Cu(imH)(aepa)]²⁺, with uncoordinated perchlorate counter-ions tandfonline.com.

Table 1: Selected Bond Lengths and Angles for Cu(imH)(aepa)₂

| Bond | Length (Å) | Angle | Degree (°) |

| Cu-N(1) | 2.015(3) | N(1)-Cu-N(2) | 85.1(1) |

| Cu-N(2) | 1.998(3) | N(1)-Cu-N(3) | 165.2(1) |

| Cu-N(3) | 2.009(3) | N(2)-Cu-N(3) | 95.7(1) |

| Cu-N(4) | 1.987(3) | N(4)-Cu-N(1) | 94.3(1) |

| N(4)-Cu-N(2) | 178.6(1) | ||

| N(4)-Cu-N(3) | 88.9(1) |

Data adapted from a study on a similar copper(II) complex with imidazole and N-(2-aminoethyl)-1,3-propylamine. tandfonline.com

Rhenium(I) Carbonyl Analogues:

Spectroscopic Characterization of Coordination Compounds

A variety of spectroscopic techniques are employed to characterize coordination compounds of this compound-based ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C=N bonds of the imidazole ring upon complexation provide evidence of coordination mdpi.com. For instance, a downward shift in the C=N stretching frequency indicates the involvement of the imidazole nitrogen in bonding with the metal mdpi.com. In rhenium carbonyl complexes, the C≡O stretching vibrations, typically observed in the 1880-2035 cm⁻¹ range, are characteristic of the fac-[Re(CO)₃]⁺ core d-nb.infonih.gov. New bands at lower frequencies can be assigned to the M-N stretching vibrations, further confirming coordination mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. In copper(II) complexes, d-d transitions are typically observed in the visible region, and their position and intensity are indicative of the coordination geometry tandfonline.com. For rhenium(I) complexes, a weak absorption band in the visible region can be assigned to a metal-to-ligand charge transfer (MLCT) excitation nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding mode. For instance, the disappearance of the OH proton signal in the ¹H NMR spectrum of a ligand upon complexation indicates its involvement in coordination mdpi.com.

Theoretical Frameworks for Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions in coordination complexes. These calculations can provide insights into the geometric and electronic structures of the complexes, as well as the thermodynamics of their formation.

DFT calculations can be used to optimize the geometries of the complexes and predict their spectroscopic properties, which can then be compared with experimental data. For instance, calculated vibrational frequencies can aid in the assignment of experimental IR spectra.

Furthermore, bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis, can be employed to investigate the nature of the coordinate bonds. This analysis can quantify the extent of charge transfer between the ligand and the metal and describe the hybridization of the orbitals involved in bonding. The molecular orbital theory is also applied to explain both the covalent and ionic character in the metal-ligand bond dalalinstitute.com. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals, which dictate the electronic properties of the complex.

Catalytic Applications and Mechanistic Investigations

Organic Transformations Mediated by Imidazole (B134444) Functionality

The imidazole group is the cornerstone of the catalytic activity of 3-(1-Imidazoyl)propylamine, participating directly in a variety of organic reactions. Its ability to act as a nucleophile and a proton shuttle is fundamental to its catalytic prowess.

The imidazole moiety has been identified as an effective agent for the detoxification of highly toxic organophosphorus compounds, such as pesticides and chemical warfare agents. scielo.brimrpress.com The catalytic degradation of these compounds is a critical area of research due to their environmental persistence and severe health risks. imrpress.com Imidazole-functionalized catalysts, including those derived from this compound, have shown significant promise in promoting the hydrolysis of organophosphates. researchgate.netresearchgate.net

The mechanism of this degradation involves the nucleophilic attack of the imidazole nitrogen on the phosphorus center of the organophosphate. This leads to the formation of a phosphorylated intermediate and the displacement of a leaving group, such as a nitrophenolate. researchgate.netresearchgate.net The phosphorylated imidazole intermediate is then rapidly hydrolyzed, regenerating the catalyst for subsequent cycles. This process effectively mimics the active sites of phosphotriesterase enzymes. nih.gov

Research has demonstrated the efficacy of these catalysts using model substrates like diethyl 2,4-dinitrophenylphosphate (DEDNPP) and the pesticide ethyl paraoxon (B1678428). scielo.brresearchgate.netresearchgate.net For instance, a polymeric catalyst rich in imidazole groups significantly reduced the half-life of ethyl paraoxon from 780 days to 25 days at 25°C and pH 8.0. researchgate.net The catalytic activity of these imidazole-based systems can lead to rate enhancements of over 100,000-fold compared to the spontaneous hydrolysis of these toxic compounds. scielo.brresearchgate.net

| Organophosphate Substrate | Catalyst Type | Observed Half-Life Reduction | Rate Enhancement Factor (Approx.) | Reference |

|---|---|---|---|---|

| Ethyl Paraoxon | Imidazole-rich polymer (PEIIm) | From 780 days to 25 days | Not explicitly stated | researchgate.net |

| Diethyl 2,4-dinitrophenylphosphate (DEDNPP) | Imidazole-functionalized rice husk (RHIMZ) | Significant (spontaneous lifetime = 1 month) | >100,000-fold | scielo.brresearchgate.net |

| Paraoxon | Imidazole-functionalized rice husk (RHIMZ) | 60% degradation in 20 days (spontaneous lifetime = 1 million years) | 10,000,000-fold | scielo.brresearchgate.net |

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a key area of green chemistry. nih.govrsc.org The cycloaddition of CO2 to epoxides to produce cyclic carbonates is a particularly attractive and atom-economical reaction. Imidazolium-based ionic liquids and their polymeric counterparts (PILs) have emerged as highly efficient catalysts for this transformation. acs.orgresearchgate.netrsc.orgnih.gov The functionalization of polymers with moieties derived from this compound can be used to create such catalytic PILs.

In these systems, the imidazole or imidazolium (B1220033) unit plays a dual role. The halide anion associated with the imidazolium cation acts as a nucleophile that attacks the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. acs.orgnih.gov The imidazolium cation itself can activate the epoxide through hydrogen bonding, particularly if it possesses acidic protons on the ring. acs.org The resulting intermediate then reacts with CO2 to form a cyclic carbonate, regenerating the catalyst. rsc.org The cooperative action of the imidazolium salt and other functional groups within the polymer can enhance catalytic activity. rsc.org

These polymeric catalysts offer the advantages of easy separation and recyclability compared to their homogeneous counterparts. researchgate.netecnu.edu.cn The catalytic efficiency is influenced by factors such as the nature of the anion, the structure of the polymer backbone, and the presence of co-catalytic species. acs.org

| Catalyst System | Epoxide Substrate | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Bifunctional Imidazolium-functionalized Zr-MOF | Epichlorohydrin | Ambient CO2 pressure | High conversion | nih.gov |

| Amine-functionalized ionic liquid (AFIL) | Epichlorohydrin | Atmospheric CO2 pressure, 80°C, 3h | Good yield | nih.gov |

| Imidazolium-based cross-linked ionic polymers | Various epoxides | Solvent-free | Efficient conversion | researchgate.net |

| Imidazolyl-functionalized mesoporous phenolic resins (IPMPs) | Various epoxides | Co-catalyst free | High activity | rsc.org |

Heterogeneous Catalysis through Functionalized Materials

Immobilizing this compound or its derivatives onto solid supports transforms it into a heterogeneous catalyst, combining its inherent catalytic activity with the benefits of easy recovery and reuse.

A wide variety of polymers have been functionalized with imidazole-containing groups to create robust and recyclable catalysts. nih.govresearchgate.net These polymeric systems can be designed with high loadings of active sites and tailored physical properties. For example, commercial polymers like poly(ethylene-alt-maleic anhydride) can be modified to create imidazole-rich catalysts for organophosphate degradation. researchgate.net Similarly, imidazolium-based functionalities can be incorporated into polymer backbones for applications in CO2 fixation. researchgate.netnih.gov The polymeric support not only facilitates catalyst recovery but can also influence the local environment of the catalytic sites, potentially enhancing activity and stability. researchgate.net

Nanoparticles, owing to their high surface-area-to-volume ratio, serve as excellent supports for catalytic species. tandfonline.com this compound and related imidazole derivatives have been successfully immobilized on various nanoparticles, including magnetic nanoparticles (Fe3O4), to generate highly active and magnetically separable catalysts. ingentaconnect.comorientjchem.orgut.ac.irnih.gov These nanoparticle-supported catalysts have been employed in a range of organic transformations. The functionalization of magnetic nanoparticles with imidazole-containing groups provides a straightforward method for catalyst separation using an external magnet, simplifying product purification and enabling efficient catalyst recycling. orientjchem.orgut.ac.ir

Mechanistic Studies of Catalytic Pathways

Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing catalyst performance and designing new, more efficient systems. A combination of experimental and computational techniques has been employed to investigate the catalytic pathways involving imidazole-based catalysts.

Experimental techniques such as solvent kinetic isotope effects (SKIEs) provide valuable insights into reaction mechanisms. chem-station.com A solvent kinetic isotope effect is observed when the rate of a reaction changes upon replacing the solvent with its isotopically labeled counterpart (e.g., H2O with D2O). nih.govnih.gov In the context of organophosphate degradation by an imidazole-rich polymer, a solvent kinetic isotope effect was used to support a mechanism where the pendant imidazole groups attack the phosphorus atom to form a phosphorylated intermediate that is subsequently hydrolyzed. researchgate.net An inverse SKIE, where the reaction is faster in the deuterated solvent, can suggest a pre-equilibrium step involving the solvent before the rate-determining step. chem-station.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT) analysis, have become powerful tools for elucidating reaction mechanisms at the molecular level. nih.govrsc.org DFT calculations can be used to model the structures of reactants, intermediates, and transition states, and to calculate their relative energies. This information helps to map out the entire reaction pathway and identify the rate-limiting step. For instance, DFT studies on the CO2 cycloaddition reaction catalyzed by amine-functionalized ionic liquids have revealed the specific roles of the imidazolium ring in epoxide ring-opening and the amine group in stabilizing the active nucleophile. nih.gov Similarly, DFT calculations have shown the synergistic effect between imidazole and phenolic hydroxyl groups in mesoporous polymers for the co-activation of CO2 and epoxides. rsc.org

Biological Activity and Mechanistic Research in Model Systems

Antimicrobial Efficacy and Mechanisms of Action

The growing challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Imidazole-containing compounds have historically been a rich source of antimicrobial drugs, including the well-known azole antifungals. The structural features of 3-(1-Imidazoyl)propylamine, particularly the cationic nature of the propylamine (B44156) side chain at physiological pH, suggest a potential for interaction with negatively charged microbial cell surfaces.

The table below presents illustrative MIC values for various imidazole (B134444) derivatives against common pathogenic bacterial strains, providing a context for the potential antibacterial efficacy of compounds like this compound.

Table 1: Illustrative Antibacterial Activity of Selected Imidazole Derivatives| Compound Type | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 5-nitroimidazole/1,3,4-oxadiazole hybrid | E. coli ATCC 35128 | 4.9–17 | nih.gov |

| Quinolone/imidazole hybrid | P. aeruginosa | 0.46 | nih.gov |

| Imidazole/coumarin conjugate | S. aureus / E. coli | 0.2-0.86 | nih.gov |

The antifungal activity of imidazole derivatives is well-established, with many clinically used antifungal drugs belonging to the azole class. Research on novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, which share the imidazolyl-propyl linkage, has demonstrated both antifungal and leishmanicidal activities nih.govsigmaaldrich.com. In a study evaluating new azole antifungals, 3-imidazolylflavanones showed potent activity against Leishmania major promastigotes, with some derivatives being 8-fold more potent than the reference drug ketoconazole (B1673606) nih.gov. Specifically, a 4-chloro substituted flavanone (B1672756) derivative (IF-2) exhibited an IC50 value of ≤8.9 µg/mL against the promastigote form nih.gov. Furthermore, this compound was also effective against the intracellular amastigote stage of the parasite nih.gov. Another study on imidazole-containing azine and benzoazine derivatives reported significant in vitro activity against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani semanticscholar.org. These findings highlight the potential of the imidazole scaffold in the development of agents against fungal and protozoal pathogens.

The following table summarizes the leishmanicidal activity of representative imidazole-containing compounds.

Table 2: Leishmanicidal Activity of Selected Imidazole Derivatives against Leishmania major| Compound | Form | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3-Imidazolylflavanone (IF-2) | Promastigote | ≤8.9 | nih.gov |

| Ketoconazole (Reference) | Promastigote | 72 | nih.gov |

A primary mechanism by which many cationic antimicrobial compounds exert their effect is through the disruption of the microbial cell membrane. The cell membranes of bacteria and fungi are rich in negatively charged phospholipids, which can electrostatically attract positively charged molecules. It is hypothesized that this compound, which is protonated at physiological pH, interacts with and disrupts these membranes. This interaction can lead to pore formation, increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. While direct experimental evidence for this mechanism for this compound is pending, the principle is well-supported by studies on other imidazole derivatives and antimicrobial peptides smolecule.com. The flexible propyl chain of the molecule may allow it to insert into the lipid bilayer, further destabilizing the membrane structure.

Antineoplastic Research in Cell Lines and Preclinical Models

The imidazole ring is also a key feature in several anticancer agents. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold for designing molecules that can interact with biological targets relevant to cancer.

Glioblastoma is an aggressive form of brain cancer with a poor prognosis, making the identification of new therapeutic agents a priority. Studies have shown that various imidazole derivatives can reduce the viability of glioblastoma cell lines, including the commonly studied U87MG line nih.govnih.gov. In one study, treatment of U87MG cells with certain imidazole compounds led to a dose-dependent decrease in cell viability nih.gov. Another investigation of imidazole-containing compounds on glioblastoma cells also demonstrated a significant reduction in cell viability nih.gov. While specific IC50 values for this compound against U87MG cells are not documented in the reviewed literature, related compounds have shown potent activity. For example, a pyrrolo[2,3-d]pyrimidine derivative with an imidazole substituent exhibited an IC50 value of 7.1 µM against a U87 glioblastoma cell line researchgate.net.

The table below provides examples of the cytotoxic activity of various imidazole derivatives against the U87MG glioblastoma cell line.

Table 3: Cytotoxic Activity of Selected Imidazole Derivatives against U87MG Glioblastoma Cells| Compound Type | IC50 (µM) | Reference |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative | 7.1 | researchgate.net |

| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivative | 3.3 | researchgate.net |

The anticancer activity of many compounds is rooted in their ability to interfere with fundamental cellular processes such as DNA replication and cell division. DNA intercalation and the inhibition of topoisomerase enzymes are two well-established mechanisms of action for chemotherapeutic drugs nih.govnih.govmdpi.com. Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis. Several studies have identified imidazole-containing compounds that act as DNA intercalators and topoisomerase II inhibitors nih.gov. The planar structure of the imidazole ring, often as part of a larger aromatic system, can facilitate its insertion between DNA base pairs. While the small size of this compound itself makes it an unlikely candidate for a potent DNA intercalator, its derivatives, which incorporate larger planar moieties, could function through this mechanism. The propylamine side chain could also play a role in stabilizing DNA binding through electrostatic interactions with the phosphate (B84403) backbone. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its modulation is a key aspect of many cancer therapies. While direct evidence linking this compound to p53 modulation is not available, it remains a plausible pathway for imidazole-based anticancer agents.

Receptor Ligand Studies (e.g., Histamine (B1213489) Receptor Interactions of Imidazole Analogues)

The imidazole ring, a core component of this compound, is a critical pharmacophore for interaction with histamine receptors. wikipedia.org Research into imidazole analogues has provided significant insights into their binding mechanisms, particularly at the H3 and H4 histamine receptors. Histamine H3 receptors are primarily located in the brain and act as inhibitory autoreceptors on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org Consequently, H3 receptor antagonists, many of which are based on an imidazole scaffold, often exhibit stimulant and nootropic effects. wikipedia.org

Structural studies reveal that the imidazole ring of ligands like histamine and its analogues binds within a pocket formed by transmembrane helices (TMs) 3, 4, 5, 6, and 7 of the receptor. nih.gov For the histamine H4 receptor, specific residues such as Tyr95, Thr99, Asn147, Glu182, Trp316, and Tyr319 are crucial for this interaction. nih.gov The imidazole ring is stabilized through pi-pi stacking interactions with aromatic residues like Tyr95 and Trp316. nih.gov

Numerous studies have focused on synthesizing and evaluating novel H3-receptor antagonists based on a substituted 1H-imidazole structure. For instance, compounds featuring a 4-(3-(phenoxy)propyl)-1H-imidazole structure have demonstrated high affinity and potency as H3-receptor antagonists, with some derivatives showing in vitro affinities in the subnanomolar range. nih.govuaeu.ac.ae The development of such specific ligands highlights the pronounced H3-receptor subtype selectivity that can be achieved with imidazole-based structures. nih.govuaeu.ac.ae Thermodynamic analysis of ligand binding further helps in discriminating between agonists and antagonists at the H3 receptor, providing deeper information about the molecular mechanisms underlying the ligand-receptor interaction. nih.gov

Interactive Table: Key Findings on Imidazole Analogues and Histamine Receptors

| Compound Class / Analogue | Receptor Target | Key Research Finding |

|---|---|---|

| Imidazole-based ligands | Histamine H3 Receptor | The binding of agonists and antagonists can be thermodynamically discriminated under certain conditions. nih.gov |

| Imetit (Isothiourea analogue) | Histamine H4 Receptor | The imidazole ring coordinates closer to TM3 than histamine's does and shows stronger interaction with peripheral residues. nih.gov |

| 4-(3-(phenoxy)propyl)-1H-imidazole derivatives | Histamine H3 Receptor | Carbonyl-substituted derivatives proved to be highly active antagonists, with some showing subnanomolar affinity. nih.govuaeu.ac.ae |

Applications in Agrochemical and Environmental Biology

The imidazole moiety has been explored for its potential in agriculture, specifically in seed protection and the regulation of plant growth. Research has demonstrated that synthetic molecules incorporating both piperidine (B6355638) and imidazole fragments can act as effective growth protectors and regulators for wheat seedlings. nih.gov Derivatives of 3-(1H-imidazol-1-yl)propan-1-amine have been used in the synthesis of 3,7-diazabicyclo[3.3.1]nonanes (bispidinones). nih.gov When complexed with β-cyclodextrin, these compounds serve as effective coatings for wheat seeds, stimulating germination and protecting seedlings from external pathogenic factors. nih.gov This approach is seen as a critical component of modern crop production technologies aimed at accelerating growth and increasing yields. researchgate.net

Beyond seed protection, other imidazole-containing compounds, such as certain imidazole ionic liquids (IILs), have been shown to significantly influence plant growth, though sometimes with toxic effects at higher concentrations. nih.gov Studies on rice and capsicum have shown that IILs can impact seed germination, root length, and stem length. nih.gov For example, with increasing concentrations of IILs like 1-butyl-3-methylimidazole tetrafluoroborate (B81430) (LB104), the germination and rooting rates of rice seeds sharply decrease. nih.gov This demonstrates the potent growth-regulating capabilities of imidazole-based compounds. nih.gov

Interactive Table: Effect of Imidazole Ionic Liquids (IILs) on Rice Growth

| IIL Compound | Parameter | EC50 (g/L) |

|---|---|---|

| LB104 | Germination Rate | 1.15 |

| Root Length | 0.81 | |

| Stem Length | 0.99 | |

| LP104 | Germination Rate | 0.91 |

| Root Length | 0.69 | |

| Stem Length | 0.82 | |

| LF104 | Germination Rate | 0.61 |

| Root Length | 0.49 | |

| Stem Length | 0.53 |

(Data sourced from a study on the toxic effects of IILs on rice nih.gov)

Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant issue in marine and industrial environments. Imidazole-based compounds have shown considerable promise as effective antibiofilm and biofouling-inhibiting agents. Various derivatives of imidazole are recognized for their antimicrobial properties, which are fundamental to preventing the initial stages of biofilm formation. mdpi.commdpi.com

Research into specific imidazole derivatives has demonstrated potent activity against the formation of biofilms by pathogenic bacteria. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited excellent antibiofilm activity, effectively preventing biofilm formation and killing cells within mature biofilms of Staphylococcus aureus. mdpi.com In other applications, salts of alkyl imidazolines are used as biofouling inhibitors in industrial circulating water systems. google.com These compounds are effective at concentrations of 50-100 mg/l and exhibit algicidal, bactericidal, and molluscicidal properties, allowing for the complete prevention of biofouling. google.com The mechanism of action often involves interfering with bacterial cell wall synthesis or disrupting the cell membrane. mdpi.com Furthermore, advanced materials like fucoidan-loaded zeolitic imidazole frameworks have been shown to be efficient in piercing and disturbing the biofilm architecture of microbes like methicillin-resistant Staphylococcus aureus and E. coli. researchgate.net

Interactive Table: Antibiofilm Activity of Selected Indolylbenzo[d]imidazoles

| Compound | Organism | Minimum Biofilm Eradication Concentration (MBEC) in µg/mL |

|---|---|---|

| 3aa | S. aureus ATCC 21923 | 62.5 |

| MRSA | 62.5 | |

| 3ad | S. aureus ATCC 21923 | 125 |

| MRSA | 125 | |

| 3ao | S. aureus ATCC 21923 | 62.5 |

| MRSA | 62.5 | |

| 3aq | S. aureus ATCC 21923 | 250 |

| MRSA | 125 |

(Data sourced from a study on the antibiofilm activities of imidazole derivatives mdpi.com)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are widely used to predict the behavior of imidazole-containing compounds.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. arxiv.org For derivatives of 3-(1-Imidazolyl)propylamine, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape. nih.govresearchgate.net

Once the geometry is optimized, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy to confirm the structural assignments. nih.gov Similarly, DFT can predict NMR chemical shifts and UV-Vis absorption spectra, aiding in the comprehensive characterization of the molecule. mdpi.com These computational predictions are invaluable for validating experimental findings and interpreting complex spectra.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A larger gap generally implies greater stability.

From the HOMO and LUMO energies, several global reactivity descriptors are calculated to quantify the molecule's chemical behavior. These quantum chemical descriptors are used to establish correlations with the biological activities of the compounds. nih.gov

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Represents the resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow (ω = χ² / 2η).

Table 1: Calculated Quantum Chemical Parameters for an Imidazole (B134444) Derivative (Note: These are representative values and can vary based on the specific molecule and computational method.)

| Parameter | Representative Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.8 eV |

| Electronegativity (χ) | 4.1 |

| Chemical Hardness (η) | 2.9 |

| Electrophilicity Index (ω) | 2.91 |

Molecular Dynamics Simulations for Conformational Analysis and System Stability

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations are used to study the conformational flexibility of 3-(1-Imidazolyl)propylamine and its derivatives in a simulated biological environment, such as in water or bound to a protein. arxiv.org These simulations can reveal the most stable and accessible conformations of the molecule, which is critical for its interaction with a biological target. Furthermore, MD simulations are employed to assess the stability of a ligand-receptor complex, providing insights into the strength and nature of the binding interactions over time by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. mdpi.com For derivatives of 3-(1-Imidazolyl)propylamine, docking studies are performed to identify potential biological targets and elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. researchgate.netnih.govsemanticscholar.org The results are often quantified by a docking score, which estimates the binding free energy. researchgate.net This information is crucial for understanding the compound's potential mechanism of action and for structure-based drug design.

Computational Design of Novel Derivatives

The insights gained from quantum chemical calculations, MD simulations, and molecular docking are integrated into the computational design of novel derivatives. By understanding the structure-activity relationship (SAR), researchers can rationally modify the 3-(1-Imidazolyl)propylamine scaffold to improve its pharmacological properties. For example, docking results may suggest adding a specific functional group to form an additional hydrogen bond with the target receptor, thereby increasing binding affinity. nih.gov The newly designed molecules can then be evaluated computationally using DFT and MD simulations to predict their stability and electronic properties before proceeding with chemical synthesis, streamlining the drug discovery process. ajchem-a.com

Advanced Analytical Methodologies for Characterization and Detection in Research Contexts

Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopy is fundamental to the structural characterization of 3-(1-Imidazolyl)propylamine, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule. In ¹H NMR, the protons of 3-(1-Imidazolyl)propylamine are found in distinct chemical environments, leading to a predictable spectrum. docbrown.info The protons on the imidazole (B134444) ring typically appear in the aromatic region, while the propyl chain protons produce signals in the aliphatic region. docbrown.infochemicalbook.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for 3-(1-Imidazolyl)propylamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole C2-H | ~7.5 | Singlet |

| Imidazole C4-H, C5-H | ~6.9 - 7.1 | Multiplet/Two singlets |

| N-CH₂ (propyl) | ~4.0 | Triplet |

| CH₂-CH₂-CH₂ | ~2.1 | Quintet |

| CH₂-NH₂ (propyl) | ~2.7 | Triplet |

¹³C NMR spectroscopy complements ¹H NMR by identifying the number of chemically non-equivalent carbon atoms and their electronic environments. docbrown.info The imidazole ring carbons resonate at lower field (higher ppm) compared to the aliphatic carbons of the propyl chain. docbrown.info

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-(1-Imidazolyl)propylamine displays characteristic absorption bands. The primary amine group is identifiable by the 'twin peaks' for N-H bond stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, which is a hallmark of primary amines. docbrown.info Other significant peaks include C-H stretching from the alkyl and aromatic parts, N-H deformation vibrations, and C-N stretching vibrations. docbrown.infonih.govnist.gov

Interactive Table: Characteristic IR Absorption Bands for 3-(1-Imidazolyl)propylamine

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Two characteristic bands for primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Imidazole ring C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Propyl chain C-H bonds |

| N-H Bend (Amine) | 1580 - 1650 | Deformation vibration |

| C=N, C=C Stretch | 1400 - 1600 | Imidazole ring vibrations |

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring acts as a chromophore, responsible for absorbing UV light. Imidazole-containing compounds are known to exhibit absorption maxima in the UV region, which is useful for quantitative analysis. niscpr.res.inresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For 3-(1-Imidazolyl)propylamine (molecular weight: 125.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 125. nih.govnist.gov The fragmentation pattern provides structural information, with common fragment ions resulting from the cleavage of the propyl chain.

Chromatographic and Electrophoretic Separation Methods (HPLC, GC, Ion Chromatography, Capillary Electrophoresis)

These separation techniques are essential for assessing the purity of 3-(1-Imidazolyl)propylamine and for its quantification in mixtures.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common method for analyzing polar compounds like amines. americanpharmaceuticalreview.com Due to the lack of a strong chromophore for high-sensitivity UV detection, analysis often requires pre-column or post-column derivatization to attach a UV-active or fluorescent label. nih.govnih.gov

Gas Chromatography (GC) : The analysis of primary amines by GC can be challenging due to their polarity and potential for peak tailing. Derivatization is almost always necessary to increase volatility and thermal stability. iu.edu Acylation or silylation of the primary amine group are common strategies. iu.edu

Ion Chromatography : As a cationic compound (when protonated at the amine group), 3-(1-Imidazolyl)propylamine can be separated and quantified using ion-exchange chromatography. This technique separates ions based on their affinity for an ion-exchange resin.

Capillary Electrophoresis (CE) : CE offers high separation efficiency and is well-suited for charged molecules. nih.gov In Capillary Zone Electrophoresis (CZE), the compound would migrate based on its charge-to-size ratio. nih.gov The migration time can be controlled by adjusting the pH and composition of the background electrolyte. nih.gov CE is particularly useful for analyzing small sample volumes. jfda-online.com

Interactive Table: Comparison of Separation Methods

| Technique | Principle | Applicability to 3-(1-Imidazolyl)propylamine | Key Considerations |

|---|---|---|---|

| HPLC | Partitioning between stationary and mobile phases | Good for purity analysis and quantification | Often requires derivatization for sensitive detection |

| GC | Partitioning between gas and liquid phases | Suitable for volatile compounds | Requires derivatization to improve volatility and peak shape |

| Ion Chromatography | Ion exchange with a stationary phase | Effective for separating the protonated form | Requires a charged species |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While 3-(1-Imidazolyl)propylamine is a liquid at room temperature, it is possible to form crystalline salts or derivatives that can be analyzed. sigmaaldrich.com Single-crystal X-ray analysis of such derivatives would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.comresearchgate.net Studies on similar imidazole-containing molecules have successfully used this technique to confirm their molecular structure and stereochemistry. researchgate.netnih.govresearchgate.net

Specialized Electrochemical Techniques (e.g., Electrochemiluminescence as Co-Reactant Systems)

Electrochemiluminescence (ECL) is a highly sensitive detection technique where species generated at an electrode surface undergo electron-transfer reactions to produce light. researchgate.net Aliphatic amines are widely used as co-reactants in ECL systems, most commonly with luminophores like tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). nih.gov The amine is oxidized at the electrode to form a highly reducing radical intermediate, which then reacts with the oxidized luminophore to generate an excited state that emits light upon relaxation. nih.gov While tertiary amines like tri-n-propylamine are the most common co-reactants, primary amines can also participate in these reactions. nih.gov The presence of the imidazole moiety in 3-(1-Imidazolyl)propylamine could also influence the ECL process, as imidazole-based compounds themselves have been investigated as efficient ECL emitters. unipd.itresearchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a key strategy to improve the analytical characteristics of 3-(1-Imidazolyl)propylamine, particularly for chromatographic methods. americanpharmaceuticalreview.com The primary amine group is a reactive handle for chemical modification.

For GC Analysis : To increase volatility and thermal stability, the primary amine can be converted into a less polar derivative. Common reagents include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu

For HPLC Analysis : To enhance detection sensitivity, especially for UV or fluorescence detectors, a chromophoric or fluorophoric tag is attached to the amine. Common derivatizing agents include dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which introduce highly responsive groups into the molecule. nih.govnih.govhelsinki.fi

Interactive Table: Common Derivatization Reagents for Primary Amines

| Reagent | Technique | Purpose |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) | GC | Increases volatility and thermal stability |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC | Increases volatility by forming a silyl (B83357) derivative |

| Dansyl chloride | HPLC | Adds a fluorescent tag for sensitive detection |

| Dabsyl chloride | HPLC | Adds a chromophore for visible-light detection |

Future Research Directions and Innovation Prospects

Development of Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental benignity, efficiency, and safety. For 3-(1-Imidazoyl)propylamine and its derivatives, a key research direction is the development of more sustainable synthetic methodologies that move beyond traditional, often hazardous, procedures.

Future efforts will likely focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot synthesis, where multiple reaction steps are performed in a single reactor, is a promising strategy. researchgate.netresearchgate.net

Green Solvents: Replacing conventional volatile organic solvents with environmentally friendly alternatives such as water, supercritical fluids, or biodegradable deep eutectic solvents. researchgate.netwjbphs.com Research has shown the successful synthesis of imidazole (B134444) derivatives using water as a green solvent, which reduces cost, time, and environmental impact compared to conventional methods. wjbphs.com

Catalysis: Employing reusable catalysts, such as heterogeneous metal catalysts or biocatalysts, can enhance reaction efficiency and reduce waste. walisongo.ac.id The use of magnetic iron oxide nanoparticles (Fe3O4-MNPs) as a reusable catalyst for synthesizing imidazole derivatives under solvent-free conditions represents a significant advancement in this area. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis can shorten reaction times and lower energy consumption compared to traditional refluxing techniques. wjbphs.commdpi.com

Continuous-Flow Chemistry: Shifting from batch processing to continuous-flow systems can offer better control over reaction parameters, improve safety (especially when handling energetic intermediates), and allow for easier scalability. rsc.org

| Green Chemistry Principle | Application in Imidazole Synthesis | Potential Advantage |

| High Atom Economy | One-pot, multi-component reactions. researchgate.net | Reduced waste, simplified procedures. |

| Use of Safer Solvents | Employing water or deep eutectic solvents. researchgate.netwjbphs.com | Lower toxicity, reduced environmental impact. |

| Catalysis | Use of reusable catalysts like Fe3O4-MNPs. researchgate.net | Catalyst recovery, cost reduction, less waste. |

| Energy Efficiency | Microwave-assisted or flow chemistry methods. wjbphs.comrsc.org | Faster reactions, lower energy consumption. |

Exploration of Novel Catalytic and Material Applications

The bifunctional nature of this compound, with its coordinating imidazole ring and reactive amine group, makes it an ideal building block for novel catalysts and advanced materials.

Catalysis: The imidazole moiety is a common ligand in coordination chemistry and can be used to create catalysts for various organic reactions. imp.kiev.ua Future research could explore the use of this compound to synthesize:

Supported Ionic Liquid Catalysts: By anchoring the molecule onto solid supports like nano-silica, highly stable and reusable catalysts can be developed for multi-component organic syntheses. researchgate.net

Metal-Organic Frameworks (MOFs) with Catalytic Sites: The compound can serve as a linker in the construction of MOFs, where the metal nodes or the functional groups on the linker itself can act as catalytic centers. imp.kiev.ua

Materials Science: The application of this compound in materials science is a rapidly growing field.

Metal-Organic Frameworks (MOFs): The imidazole group is a key component in the formation of certain MOFs, which are crystalline materials with high porosity. mdpi.com These materials are being investigated for applications in gas storage and separation, such as purifying propylene (B89431) from propane. mdpi.comrsc.org The ability to tune the pore geometry and functionality of MOFs makes them highly promising for industrial applications. rsc.org

Functional Polymers: The compound has been used to synthesize pH-sensitive polyaspartamide derivatives. sigmaaldrich.com These smart polymers can undergo conformational changes in response to pH variations, making them suitable for applications in drug delivery systems, where they can facilitate the release of therapeutic agents in specific cellular environments like endosomes. sigmaaldrich.com

Surface Modification: Derivatives such as 1-[3-(trimethoxysilyl)propyl]-1H-imidazole are used to modify surfaces like silica (B1680970) gel. researchgate.netresearchgate.net This functionalization is crucial for creating new materials for chromatography, solid-phase extraction, and heterogeneous catalysis.

| Application Area | Specific Use of this compound Derivative | Potential Innovation |

| Catalysis | As a ligand for metal complexes or in supported ionic liquids. imp.kiev.uaresearchgate.net | Development of highly active, selective, and recyclable catalysts. |

| Materials Science | As an organic linker in Metal-Organic Frameworks (MOFs). mdpi.comrsc.org | Creation of materials for targeted gas separation and purification. |

| Biomaterials | In the synthesis of pH-sensitive polymers for nanomedicine. sigmaaldrich.com | Advanced drug delivery systems with on-demand cargo release. |

| Surface Chemistry | For the functionalization of silica and other mineral carriers. researchgate.netresearchgate.net | Novel stationary phases for chromatography and solid-supported catalysts. |

Deeper Insights into Complex Biological Interactions

Imidazole and its derivatives are renowned for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.commdpi.comnih.gov This is largely due to the imidazole ring's ability to interact with various biological targets through hydrogen bonding and coordination with metal ions in enzymes. mdpi.comresearchgate.net

Future research on this compound should aim to move beyond preliminary screening to gain a more profound understanding of its biological interactions.

Mechanism of Action: Elucidating the specific molecular mechanisms by which this compound exerts its biological effects is crucial. For instance, its structural similarity to histamine (B1213489) suggests a potential interaction with histamine receptors, which warrants further investigation. smolecule.com

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that this compound and its derivatives interact with is a key objective. Studies on other imidazole compounds have identified them as potent inhibitors of enzymes like carbonic anhydrase, which is a target in cancer therapy. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues will provide valuable insights into which structural features are essential for its effects.

Drug Delivery Systems: The positively charged amine group could be leveraged for developing novel drug delivery systems, as it can interact with negatively charged cell membranes to potentially enhance cellular uptake of therapeutic agents. smolecule.com

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is accelerating the pace of discovery in chemical and biological sciences. This integrated approach is particularly valuable for exploring the potential of molecules like this compound.

Computational methods can be used to:

Predict Properties: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic properties, and reaction mechanisms, providing insights that guide experimental synthesis. researchgate.netplos.org

Simulate Interactions: Molecular docking and molecular dynamics simulations can model the interaction of this compound derivatives with biological targets, such as the active sites of enzymes. nih.govnih.gov This helps in predicting binding affinity and understanding the basis of selectivity, as demonstrated in studies of imidazole-based carbonic anhydrase inhibitors. mdpi.comnih.gov

Design Novel Molecules: Computational tools can be used to design new derivatives with optimized properties—be it for enhanced catalytic activity, improved material characteristics, or higher biological efficacy—before committing resources to their synthesis and testing. mdpi.com

By combining the predictive power of computational modeling with the empirical validation of laboratory experiments, researchers can rationalize experimental outcomes and make more informed decisions, ultimately leading to a more efficient and rapid innovation cycle. nih.gov

| Computational Method | Application in Imidazole Research | Outcome |

| Density Functional Theory (DFT) | Calculating molecular structure, thermodynamic properties, and reaction pathways. researchgate.netplos.org | Understanding molecular stability and reactivity. |

| Molecular Docking | Simulating the binding of imidazole derivatives to enzyme active sites. nih.govnih.gov | Predicting biological activity and guiding drug design. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. plos.org | Early assessment of drug-like properties. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1-Imidazoyl)propylamine with high purity?

- Methodological Answer : Synthesis typically involves alkylation of imidazole with 3-bromopropylamine under basic conditions (e.g., using NaH or KOH in anhydrous THF). Post-reaction purification via vacuum distillation or column chromatography (silica gel, eluent: chloroform/methanol) is critical. Characterization should include -NMR (to confirm imidazole proton shifts at δ 7.2–7.5 ppm and propylamine chain protons at δ 1.6–3.1 ppm), -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>97%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound is air-sensitive and hygroscopic. Store under dry, inert gas (argon/nitrogen) at 2–8°C. Use gloveboxes or fume hoods for handling. Personal protective equipment (PPE) must include nitrile gloves, goggles, and lab coats due to its corrosive nature (causes severe skin/eye damage, H314). Avoid contact with oxidizers (e.g., peroxides) and moisture to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., imidazole ring vs. aliphatic chain).

- FTIR : Confirms functional groups (N-H stretch at ~3300 cm, C-N imidazole ring vibrations at ~1600 cm).

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (expected m/z: 125.18 for [M+H]) and detects impurities.

- Elemental Analysis : Ensures stoichiometric consistency (CHN) .

Advanced Research Questions

Q. How does the incorporation of this compound into pH-sensitive polymers affect their responsiveness and stability?

- Methodological Answer : The amine group’s protonation/deprotonation at varying pH enables tunable solubility. For example, graft polymerization with poly(aspartamide) involves reacting the amine with carboxyl groups under carbodiimide coupling (EDC/NHS). Monitor pH-dependent phase transitions via turbidimetry (absorbance at 500 nm) and dynamic light scattering (DLS) to assess hydrodynamic radius changes. Stability studies (TGA/DSC) reveal decomposition temperatures (>200°C) and glass transition behavior .

Q. What experimental approaches can elucidate the structural organization of this compound in aqueous solutions?

- Methodological Answer :